Cas no 950258-96-5 (6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one)
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-3-(3-methoxyphenyl)sulfonylchromen-2-one
- 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one
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- Inchi: 1S/C16H11BrO5S/c1-21-12-3-2-4-13(9-12)23(19,20)15-8-10-7-11(17)5-6-14(10)22-16(15)18/h2-9H,1H3
- InChI Key: GASLZNCSNGWHPY-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(C=C(Br)C=C2)C=C1S(C1=CC=CC(OC)=C1)(=O)=O
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-3619-2μmol |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3382-3619-5μmol |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-3619-10μmol |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3382-3619-1mg |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3382-3619-2mg |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3382-3619-3mg |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-3619-4mg |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3382-3619-5mg |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3382-3619-10mg |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3382-3619-15mg |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one |
950258-96-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 |
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one
Introduction to 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one (CAS No. 950258-96-5)
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one, identified by its CAS number 950258-96-5, is a specialized organic compound belonging to the chromene class. This compound has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis due to its versatile structural framework and potential biological activities. The presence of both bromine and methoxybenzenesulfonyl substituents enhances its utility as a synthetic intermediate, particularly in the development of novel therapeutic agents.
The chromene core of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one is a heterocyclic aromatic system that has been extensively studied for its pharmacological properties. Chromenes and their derivatives exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The introduction of electron-withdrawing and electron-donating groups at specific positions on the chromene ring can modulate these biological responses, making it a valuable scaffold for drug discovery.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The bromo substituent in 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the compound’s potential applications in medicinal chemistry.
The 3-(3-methoxybenzenesulfonyl) moiety adds an additional layer of complexity to the structure, providing a site for hydrogen bonding interactions and influencing the compound’s solubility and bioavailability. This group is particularly interesting because sulfonamides are known to enhance binding affinity in protein-ligand interactions. Consequently, derivatives of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one may exhibit improved pharmacokinetic profiles compared to simpler chromene derivatives.
Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one and its analogs for biological activity. Machine learning models trained on experimental data have identified several promising candidates for further optimization. These computational approaches have accelerated the drug discovery process, allowing researchers to focus on the most potent compounds with minimal experimental trial-and-error.
One notable application of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer and inflammation. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with fewer side effects. The bromine atom in 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one provides a convenient site for derivatization into kinase inhibitors through transition-metal-catalyzed coupling reactions.
The synthesis of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one involves multi-step organic transformations that highlight its synthetic utility. The chromenone core can be prepared via condensation reactions between resorcinol derivatives and β-ketoesters or ketones under acidic or basic conditions. Subsequent bromination followed by sulfonylation introduces the key functional groups that define its biological activity profile. These synthetic routes are well-documented and can be adapted for large-scale production if needed.
In vitro studies have demonstrated that derivatives of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one exhibit inhibitory effects on various enzymes and receptors relevant to human health. For instance, some analogs have shown potent activity against tyrosine kinases, which are overactive in many cancer cell lines. Additionally, preliminary studies suggest that these compounds may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs).
The methoxy group on the benzenesulfonyl moiety is particularly noteworthy because it can influence both electronic properties and metabolic stability. Electron-withdrawing groups like sulfonamides tend to increase lipophilicity, which can enhance membrane permeability but may also lead to faster metabolic clearance. Balancing these factors is crucial for optimizing drug candidates derived from 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one.
Future research directions may explore photopharmacology applications of this compound class. Chromenes absorb UV light due to their extended conjugation system, making them candidates for light-responsive drugs that can be activated locally with external stimuli such as lasers or UV radiation. This approach could enable spatially controlled drug delivery systems with reduced systemic toxicity.
The growing interest in green chemistry principles has also influenced synthetic strategies involving 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one. Catalytic methods that minimize waste and energy consumption are being prioritized over traditional multi-step syntheses involving harsh reagents or extensive purification steps. Transition-metal catalysis remains a key technology here, offering efficient pathways to complex molecular architectures while adhering to environmental standards.
In conclusion,6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one (CAS No. 950258-96-5) represents an important building block for pharmaceutical innovation with significant potential across multiple therapeutic areas including oncology,inflammation,and neurodegenerative diseases,provided further optimization delivers compounds with suitable pharmacokinetic profiles.
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